molecular formula C21H22ClN5O B4979608 1-benzyl-4-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine

1-benzyl-4-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine

Cat. No. B4979608
M. Wt: 395.9 g/mol
InChI Key: AUNPQGHFEBNIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine, commonly known as BCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTP belongs to the class of piperazine derivatives and is structurally related to the antipsychotic drug, clozapine. The compound has been shown to exhibit a range of pharmacological properties, including antagonism of the dopamine D3 receptor, which makes it a promising candidate for the treatment of various psychiatric and neurological disorders.

Mechanism of Action

BCTP exerts its pharmacological effects by selectively antagonizing the dopamine D3 receptor. The D3 receptor is primarily localized in the mesolimbic and mesocortical regions of the brain, which are involved in the regulation of mood, motivation, and reward. The antagonism of the D3 receptor by BCTP leads to a reduction in dopamine release, which in turn leads to a reduction in the reward-seeking behavior associated with addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
BCTP has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the activity of the D3 receptor, which leads to a reduction in dopamine release. BCTP has also been shown to reduce the expression of the D3 receptor in the brain, which may contribute to its therapeutic effects. Additionally, BCTP has been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

BCTP has several advantages for use in lab experiments. The compound is highly selective for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Additionally, BCTP has been shown to exhibit good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of BCTP is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of BCTP. One direction is the development of BCTP analogs with improved pharmacological properties, such as increased selectivity and potency. Another direction is the investigation of the therapeutic potential of BCTP in various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia. Additionally, the role of the D3 receptor in various physiological processes, such as learning and memory, remains poorly understood and warrants further investigation.

Synthesis Methods

The synthesis of BCTP involves a multi-step process that begins with the reaction of benzylamine with 4-chlorobenzyl chloride to form N-benzyl-4-chlorobenzylamine. This intermediate is then reacted with sodium azide and copper (I) iodide to form 1-(4-chlorobenzyl)-1H-1,2,3-triazole. The final step involves the reaction of the triazole intermediate with piperazine and benzoyl chloride to form BCTP.

Scientific Research Applications

BCTP has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders. The compound has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. BCTP has been shown to inhibit the activity of the D3 receptor and has been proposed as a potential treatment for addiction, depression, and schizophrenia.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O/c22-19-8-6-18(7-9-19)15-27-16-20(23-24-27)21(28)26-12-10-25(11-13-26)14-17-4-2-1-3-5-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNPQGHFEBNIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.